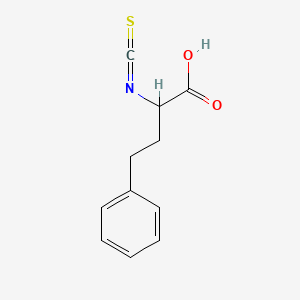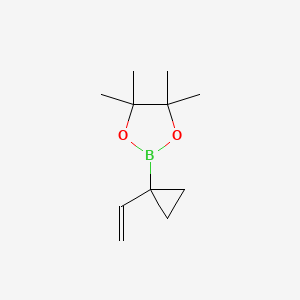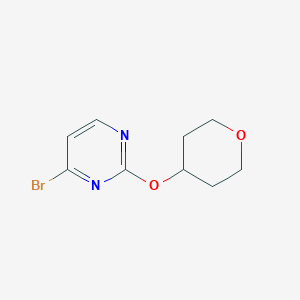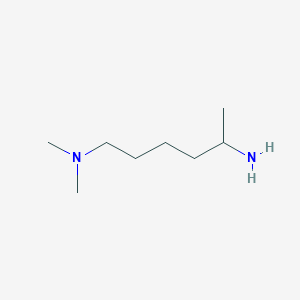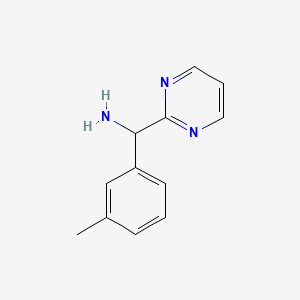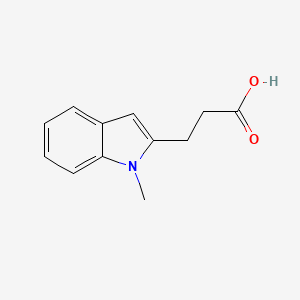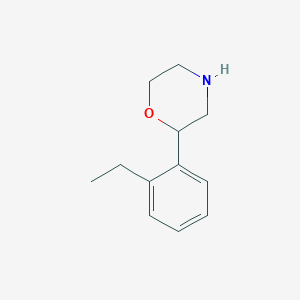![molecular formula C10H14OS B13622578 3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
3-[2-(Methylsulfanyl)phenyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Methylsulfanyl)phenyl]propan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a methylsulfanyl group and a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve:
Formation of Grignard Reagent: Reacting an alkyl halide with magnesium in anhydrous ether.
Addition to Aldehyde: The Grignard reagent is then added to 2-(methylsulfanyl)benzaldehyde under controlled temperature conditions.
Reduction: The resulting intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-[2-(Methylsulfanyl)phenyl]propanal or 3-[2-(Methylsulfanyl)phenyl]propanone.
Reduction: Formation of 3-[2-(Methylsulfanyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Methylsulfanyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl ring and methylsulfanyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-(Methylsulfanyl)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-[2-(Methylsulfanyl)phenyl]propan-1-ol: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
3-(2-methylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI-Schlüssel |
DLZNMFJQKXCGLR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
